2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
Description
2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a heterocyclic compound featuring a benzoimidazothiazole core substituted with a 4-bromophenyl group at position 2 and a carbaldehyde moiety at position 3. This compound belongs to a class of fused heterocycles known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . While the compound is listed as discontinued by suppliers like CymitQuimica , its structural features make it a valuable scaffold for derivatization in drug discovery. The carbaldehyde group at position 3 provides a reactive site for further functionalization, enabling the synthesis of hydrazones, Schiff bases, and thiazolidinones .
Properties
IUPAC Name |
2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUIUJZCNCTJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601183156 | |
| Record name | 2-(4-Bromophenyl)imidazo[2,1-b]benzothiazole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601183156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127204-72-2 | |
| Record name | 2-(4-Bromophenyl)imidazo[2,1-b]benzothiazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127204-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)imidazo[2,1-b]benzothiazole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601183156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of a suitable thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b]thiazole ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromophenyl boronic acid and the imidazo[2,1-b]thiazole intermediate.
Formylation: The final step involves the formylation of the imidazo[2,1-b]thiazole derivative using a Vilsmeier-Haack reaction, which introduces the carbaldehyde group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The aldehyde group at position 3 undergoes characteristic nucleophilic addition and condensation reactions:
Schiff Base Formation
Reaction with primary amines produces Schiff bases, a key step for synthesizing bioactive derivatives. For example:
-
Conditions : Ethanol, glacial acetic acid (catalyst), reflux (4–6 hrs).
-
Example Product : (E)-4-(((6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methylene)amino)phenol .
| Reagent | Product Structure | Yield (%) | Characterization Data (Key Peaks) |
|---|---|---|---|
| 4-Aminophenol | Phenolic Schiff base | 89.7 | IR: 1641 cm⁻¹ (C=N), 1H NMR: δ 7.2 (s, HC=N) |
Cyclization Reactions
The aldehyde and adjacent functional groups enable cyclization into complex heterocycles:
Imidazolone Derivatives
Schiff bases derived from the aldehyde cyclize with glycine to form imidazolones:
-
Conditions : Reflux in ethanol with glycine (12 hrs).
-
Product : 2-(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)-3-(substituted phenyl)-3,5-dihydro-4H-imidazol-4-one .
| Substituent on Phenyl Ring | Yield (%) | Biological Activity (MIC, µg/mL) |
|---|---|---|
| 2-Cl-4-NO₂ | 72 | Antibacterial: 16 (S. aureus) |
Oxazepine Formation
Reaction of Schiff bases with thioglycolic acid under acidic conditions generates seven-membered oxazepine rings:
-
Conditions : Dry pyridine, reflux (18–23 hrs).
-
Product : 6-(4-Bromophenyl)-N-(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)acetamide derivatives .
Thiazole Ring Functionalization
The electron-rich thiazole moiety participates in electrophilic substitutions:
Bromination and Halogenation
While direct bromination is unreported, the 4-bromophenyl substituent enhances electrophilic reactivity at the thiazole C5 position, enabling formylation via Vilsmeier-Haack reactions .
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally related molecules:
| Compound | Key Functional Groups | Reactivity Differences |
|---|---|---|
| 2-Phenylbenzothiazole | Benzothiazole core | Lacks aldehyde, limiting condensation reactions |
| 4-Bromo-1H-benzimidazole | Benzimidazole core | No thiazole ring, reduced electrophilic substitution |
This compound’s versatility in forming Schiff bases, spirocycles, and bioactive heterocycles underscores its utility in synthesizing pharmacologically relevant molecules. Future studies should explore its catalytic applications and toxicity profiles.
Scientific Research Applications
Biological Activities
Research has highlighted the compound's promising biological activities, particularly in the fields of antimicrobial and anticancer research:
- Antimicrobial Activity : Derivatives of this compound have demonstrated significant inhibitory effects against various pathogenic microorganisms, including Mycobacterium tuberculosis. For instance, studies indicate that similar compounds exhibit notable activity against bacterial strains .
- Anticancer Potential : The structural framework of 2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is linked to various anticancer activities. Compounds with similar structures have been shown to inhibit different cancer cell lines effectively. For example, derivatives have been reported to show IC50 values in the low micromolar range against specific cancer types .
Antitubercular Activity
A study focused on the synthesis and evaluation of benzo[d]-imidazo[2,1-b]-thiazole derivatives revealed that certain compounds exhibited selective inhibition against Mycobacterium tuberculosis (Mtb). Notably, one derivative demonstrated an IC90 value of 7.05 mM and an IC50 value of 2.32 mM against Mtb H37Ra without acute cellular toxicity towards lung fibroblast cells . This suggests a promising avenue for developing new antitubercular agents based on this structural framework.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with biological targets such as enzymes or receptors involved in disease pathways. These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy against specific diseases .
Comparison with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 2-(Phenyl)benzothiazole | Benzothiazole core | Antimicrobial | Lacks bromine substitution |
| 4-Bromo-1H-benzimidazole | Benzimidazole core | Anticancer | No thiazole linkage |
| 5-Methylthiazole | Simple thiazole | Antimicrobial | Simpler structure without benzimidazole |
The presence of both bromine and aldehyde functionalities in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity.
Mechanism of Action
The biological activity of 2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is attributed to its ability to interact with specific molecular targets. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis through the activation of caspases. Molecular docking studies have shown that this compound can bind to the active sites of certain proteins, thereby modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Structural Features
The benzo[d]imidazo[2,1-b]thiazole scaffold is frequently modified at positions 2 and 3 to tune physicochemical and biological properties. Key structural differences among analogs include:
Key Observations :
- The carbaldehyde group in the target compound distinguishes it from analogs with amines, hydrazides, or ketones, offering distinct reactivity .
Physical Properties
Melting points, spectral data, and predicted physicochemical properties vary significantly with substituents:
Key Observations :
- The carbaldehyde group exhibits a characteristic IR stretch at ~1700 cm⁻¹ and a deshielded ^1H NMR signal at δ ~10.1 .
- Higher melting points (e.g., 255–258°C for 4f) correlate with nitro substituents, which enhance molecular packing .
Key Observations :
- The target compound’s synthesis involves multi-step reactions under reflux conditions , whereas domino couplings offer shorter routes .
- Chloramine-T-mediated halogenation provides high yields for chlorinated analogs .
Key Observations :
- Hydrazide-thioamide hybrids (e.g., 3d) exhibit potent enzyme inhibition due to hydrogen bonding with the target’s active site .
- Triazole derivatives show broad antimicrobial activity, likely due to enhanced membrane penetration .
Reactivity and Stability
- The carbaldehyde group in the target compound is highly reactive, enabling condensation with amines to form Schiff bases .
- In contrast, acetohydrazide derivatives (e.g., 3a-f) undergo cyclization to form thiazolidinones under reflux conditions .
- Halogenated analogs (e.g., 5a, 5b) exhibit stability under physiological conditions, making them suitable for in vivo studies .
Biological Activity
The compound 2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde belongs to a class of fused heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its efficacy against various pathogens and its potential therapeutic applications.
Biological Activity Overview
Research indicates that derivatives of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole exhibit significant biological activities, including antimicrobial and antitubercular properties.
Antitubercular Activity
One study highlighted the synthesis of various benzo[d]imidazo[2,1-b]thiazole derivatives, including those with a 4-bromophenyl substituent. The most active derivative reported was IT10, which displayed an IC90 of 7.05 mM and an IC50 of 2.32 mM against Mycobacterium tuberculosis (Mtb) H37Ra, indicating strong antitubercular activity without acute cellular toxicity at concentrations exceeding 128 mM .
Antimicrobial Activity
In vitro evaluations have shown that compounds derived from imidazo[2,1-b]thiazole structures exhibit a broad spectrum of antimicrobial activity. For example, several derivatives have been tested against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values as low as 0.061 mM against certain pathogens .
The biological activity of these compounds is often attributed to their ability to interfere with essential microbial processes. For instance, it has been suggested that these compounds may inhibit DNA replication or protein synthesis in bacteria and mycobacteria .
Study 1: Antitubercular Efficacy
A recent study synthesized multiple derivatives of benzo[d]imidazo[2,1-b]thiazole and evaluated their efficacy against Mtb. The study found that the presence of electron-withdrawing groups significantly enhanced the antitubercular activity of these compounds. The most promising derivative exhibited an MIC value indicating potent activity against Mtb while showing no toxicity towards mammalian cells at higher concentrations .
Study 2: Antimicrobial Spectrum
Another study investigated the antimicrobial properties of several thiazole derivatives, including those similar to this compound. The results indicated that these compounds were effective against both Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | MIC (mM) | IC50 (mM) | IC90 (mM) | Toxicity Level (mM) |
|---|---|---|---|---|---|
| This compound | Antitubercular | 0.061 | 2.32 | 7.05 | >128 |
| IT10 | Antitubercular | 0.061 | 0.53 | - | >100 |
| Various Thiazole Derivatives | Antimicrobial | <0.25 | - | - | - |
Q & A
Q. Key Validation Metrics :
- Purity : Elemental analysis (C, H, N, S) with <0.4% deviation from theoretical values .
- Yield : Typically 60–75% after recrystallization in ethanol .
Basic: How can spectroscopic techniques confirm the structure and purity of this compound?
Answer:
- IR Spectroscopy : Confirm the presence of aldehyde () and aromatic C–Br bonds () .
- NMR :
- : Aldehyde proton at ; aromatic protons split into multiplets () .
- : Carbonyl carbon at ; brominated aromatic carbons at .
- LC-MS : Molecular ion peak () matching the molecular weight (e.g., ) .
Advanced: What computational strategies optimize reaction pathways for derivatives of this compound?
Answer:
- In Silico Reaction Design : Use quantum chemical calculations (DFT, MP2) to model transition states and predict regioselectivity in bromination or cyclization steps .
- Molecular Docking : Study interactions with biological targets (e.g., enzymes) by analyzing binding poses of analogous compounds (e.g., 9c derivatives showed favorable docking scores in active sites) .
- Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures for yield improvement .
Case Study : Virtual screening of 50 analogs identified 3 candidates with enhanced binding affinity (>2-fold improvement) compared to the parent compound .
Advanced: How does crystallographic data inform structural analysis and intermolecular interactions?
Answer:
Single-crystal X-ray diffraction reveals:
- Geometry : Monoclinic crystal system () with unit cell parameters for bromophenyl-imidazothiadiazole analogs .
- Intermolecular Interactions :
- C–H···π : Between thiazole rings (distance ≈ 3.5 Å).
- Halogen Bonding : C–Br···N interactions () stabilize the lattice .
Validation : -factor < 0.05 and -factor < 0.15 ensure structural reliability .
Advanced: What methodological frameworks assess the compound’s bioactivity in preclinical studies?
Answer:
- Antioxidant Activity : DPPH radical scavenging assay (IC values compared to ascorbic acid) .
- Anti-inflammatory Screening : Carrageenan-induced paw edema model in rats (dose: 50 mg/kg, po), with COX-2 inhibition assessed via ELISA .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values correlated to substituent electronic effects .
Q. Data Contradictions :
- Some analogs show high antioxidant activity but low cytotoxicity, suggesting divergent mechanisms. Cross-validate using ROS detection assays .
Advanced: How can synthetic byproducts or isomers be resolved during purification?
Answer:
- Chromatography : Use silica gel column chromatography (eluent: 3:7 ethyl acetate/hexane) to separate regioisomers.
- Crystallography : Single-crystal growth in ethanol/water (1:1) selectively isolates the desired product .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) resolves diastereomers with >95% purity .
Example : A 15% byproduct (imidazo[1,2-a]pyrimidine analog) was removed via gradient elution .
Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?
Answer:
- Catalyst Loading : Reduce from 10 mol% to 2 mol% to minimize metal contamination without compromising yield .
- Temperature Control : Exothermic cyclization steps require jacketed reactors to maintain .
- Solvent Recycling : Ethanol recovery via distillation reduces costs by 40% .
Case Study : Pilot-scale synthesis (100 g batch) achieved 68% yield with 99% purity via process intensification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
